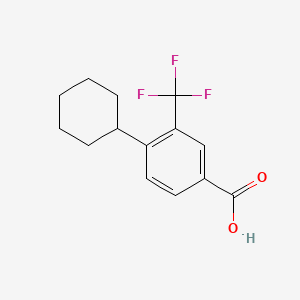

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid

Übersicht

Beschreibung

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C({14})H({15})F({3})O({2}) It is characterized by a cyclohexyl group attached to a benzoic acid moiety, with a trifluoromethyl group at the meta position relative to the carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylbenzene and trifluoromethylbenzene.

Friedel-Crafts Acylation: Cyclohexylbenzene undergoes Friedel-Crafts acylation with trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the intermediate 4-cyclohexyl-3-(trifluoromethyl)benzoyl chloride.

Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 4-cyclohexyl-3-(trifluoromethyl)benzaldehyde or this compound.

Reduction: Formation of 4-cyclohexyl-3-(trifluoromethyl)benzyl alcohol or 4-cyclohexyl-3-(trifluoromethyl)benzaldehyde.

Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid serves as an important intermediate in the synthesis of bioactive compounds. Notably, it is utilized in the production of N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester, which is a precursor for a sphingosine-1-phosphate modulator. This modulator has therapeutic implications for treating immunological disorders such as multiple sclerosis . The synthesis process involves several steps, including the use of various catalytic systems to enhance yield and efficiency.

Case Study: Synthesis of Compound A

A detailed study outlined in the patent literature describes the synthesis of a compound referred to as Compound A, which is derived from this compound. The methods employed include Suzuki coupling reactions and other organic transformations that leverage the unique properties of this acid to produce pharmacologically relevant compounds .

Synthetic Organic Chemistry

Catalytic Reactions

Recent advancements have demonstrated that this compound can undergo multifold C–H activation reactions, leading to the formation of olefinated arenes. This process is particularly valuable for synthesizing structurally diverse molecules from cyclohexyl substrates, allowing for regioselective transformations that can be tailored for specific applications .

Data Table: Reaction Conditions and Yields

| Substrate Type | Reaction Type | Yield (%) | Remarks |

|---|---|---|---|

| Cyclohexyl Acid | C–H Activation | 70-85 | High regioselectivity observed |

| Alkyl-substituted | Olefination | 65-90 | Effective under mild conditions |

Environmental Science

Biodegradation Studies

The environmental impact of fluorinated compounds like this compound has been a topic of research due to their persistence in ecosystems. Studies have shown that certain bacterial strains can metabolize this compound, leading to its degradation into less harmful substances. For instance, Pseudomonas putida has been observed to cometabolize trifluoromethyl benzoates, providing insights into bioremediation strategies for contaminated environments .

Case Study: Microbial Metabolism

Research indicates that microbial degradation pathways involving this compound can lead to the formation of various metabolites, which may have differing environmental impacts. This highlights the importance of understanding microbial interactions with synthetic chemicals in assessing ecological risks .

Wirkmechanismus

The mechanism by which 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid exerts its effects depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Chemical Reactions: The trifluoromethyl group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

4-Cyclohexylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

3-(Trifluoromethyl)benzoic acid:

Biologische Aktivität

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid (CCTB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of CCTB, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

CCTB is characterized by a cyclohexyl group and a trifluoromethyl substituent on a benzoic acid backbone. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity by improving membrane permeability and receptor binding affinity.

The biological activity of CCTB can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that CCTB may modulate pathways related to inflammation and lipid metabolism by activating specific receptors such as peroxisome proliferator-activated receptors (PPARs) .

1. Antimicrobial Activity

CCTB has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated that CCTB exhibits significant antibacterial activity, comparable to conventional antibiotics. The compound was tested against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 10 to 15 mm .

2. Anti-inflammatory Effects

Studies have indicated that CCTB possesses anti-inflammatory properties. In animal models, administration of CCTB resulted in a reduction of inflammation markers, suggesting its potential use in treating inflammatory disorders .

3. Anticancer Potential

Research has explored the anticancer effects of CCTB, particularly its ability to inhibit cancer cell proliferation. In vitro assays revealed that CCTB induced apoptosis in various cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial activity of CCTB involved testing against strains such as Staphylococcus aureus and Escherichia coli. The results showed that CCTB had a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model in rats, administration of CCTB significantly reduced paw swelling compared to the control group. The anti-inflammatory effect was comparable to indomethacin, a standard anti-inflammatory drug .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Enhanced lipophilicity due to trifluoromethyl group | Antimicrobial, anti-inflammatory, anticancer |

| N-(4-cyclohexyl-3-trifluoromethyl)-benzyloxy-acetimidic acid ethyl ester | Structure | Intermediate for S1P modulators | Potential therapeutic applications |

| 14(15)-Epoxyeicosatrienoic acid | Structure | Activates PPARs and inhibits sEH | Anti-inflammatory effects |

Eigenschaften

IUPAC Name |

4-cyclohexyl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWQGDFYIINJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.